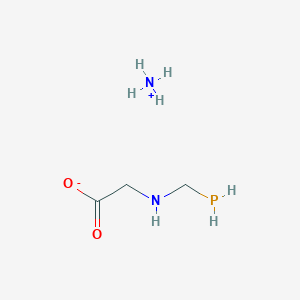

Azanium;2-(phosphanylmethylamino)acetate

説明

Azanium;2-(phosphanylmethylamino)acetate is an ammonium salt comprising a carboxylate anion functionalized with a phosphanylmethylamino group. While direct literature on this compound is sparse, its crystallographic characterization likely employs software such as SHELX, a widely used tool for small-molecule and macromolecular refinement .

The molecular formula is inferred as C₃H₁₁N₂O₂P (molecular weight: 138.10 g/mol), with the anion featuring a carboxylate group, a secondary amine linked to a phosphanylmethyl (-CH₂PH₂) substituent, and a counterion (NH₄⁺). This structure combines the solubility of ammonium salts with the electron-donating properties of phosphine, distinguishing it from simpler amino acid derivatives.

特性

分子式 |

C3H11N2O2P |

|---|---|

分子量 |

138.11 g/mol |

IUPAC名 |

azanium;2-(phosphanylmethylamino)acetate |

InChI |

InChI=1S/C3H8NO2P.H3N/c5-3(6)1-4-2-7;/h4H,1-2,7H2,(H,5,6);1H3 |

InChIキー |

OPLWEYYLNLTNQB-UHFFFAOYSA-N |

正規SMILES |

C(C(=O)[O-])NCP.[NH4+] |

製品の起源 |

United States |

類似化合物との比較

Functional Group and Molecular Properties

The table below compares Azanium;2-(phosphanylmethylamino)acetate with analogous compounds based on functional groups and molecular properties:

Key Observations:

- Phosphorus vs. Sulfur/Sulfur-Free Groups: The target compound’s phosphanylmethyl group differentiates it from sulfur-containing analogs (e.g., ’s hydrazine-sulfanyl derivative). Phosphine’s stronger σ-donor capability may enhance metal coordination efficiency compared to thioether or ester groups .

- Solubility: The ammonium cation in Azanium;2-(phosphanylmethylamino)acetate likely improves aqueous solubility relative to neutral esters like Ethyl 2-(diethylamino)-2-phenylacetate, which is hydrophobic due to its phenyl and long alkyl chain .

- Molecular Weight: The target compound’s lower molecular weight (138.10 g/mol) suggests advantages in diffusion-dependent applications (e.g., catalytic substrates) compared to bulkier analogs.

Structural and Application Context

- Coordination Chemistry: Unlike the hydrazine-based ligand in , which forms stable complexes with transition metals like ruthenium, Azanium;2-(phosphanylmethylamino)acetate’s phosphine-amine-carboxylate triad could enable chelation of softer metals (e.g., Pd, Pt) for catalytic cycles .

- Biological Relevance: While pesticides such as buprofezin () rely on thiadiazinone or quinoxaline cores for activity, the target compound’s phosphine group is uncommon in agrochemicals, hinting at niche applications in metal-based therapeutics or enzyme inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。